2-(Dimethylphosphoryl)benzoic acid
Description
Properties
IUPAC Name |
2-dimethylphosphorylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3P/c1-13(2,12)8-6-4-3-5-7(8)9(10)11/h3-6H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUKMPRMHHHNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79317-57-0 | |
| Record name | 2-(dimethylphosphoryl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphoryl)benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphosphoryl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
2-(Dimethylphosphoryl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Dimethylphosphoryl)benzoic acid involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Positional Isomers: 4-(Dimethylphosphoryl)benzoic Acid
Key distinctions include:
- Electronic Effects : The 2-position phosphoryl group in the target compound may sterically hinder the carboxylic acid group, reducing its pKa compared to the 4-isomer.
- Hydrogen Bonding : The proximity of the phosphoryl and carboxylic acid groups in the 2-isomer could facilitate intramolecular hydrogen bonding, influencing solubility and crystal packing .
Phosphorus-Containing Analogues: 2-(Diphenylphosphino)benzoic Acid
2-(Diphenylphosphino)benzoic acid (CAS 17261-28-8, C₁₉H₁₅O₂P) replaces the phosphoryl group with a diphenylphosphino (-PPh₂) moiety. Key differences include:
- Electron-Donating vs. Electron-Withdrawing Effects: The phosphino group is electron-donating, whereas the phosphoryl group is electron-withdrawing, altering the acidity of the carboxylic acid (pKa ~2.5 for phosphoryl vs. ~4.0 for phosphino derivatives).
- Coordination Chemistry: The phosphino group acts as a ligand in metal complexes, making it valuable in catalysis, whereas the phosphoryl group may participate in hydrogen bonding or ionic interactions .
Other 2-Substituted Benzoic Acids
- 2-Benzoylbenzoic Acid : Features a benzoyl (-COPh) group. Studies show that substituents like methyl or methoxy on the benzoyl ring reduce binding affinity (ΔGbinding) in receptor docking, suggesting that bulkier groups (e.g., phosphoryl) may further impede interactions .
- 2-(2-Chlorophenoxy)benzoic Acid: Contains a chlorophenoxy group, which enhances hydrophobicity. This compound demonstrated potent biological activity in benzodiazepine receptor studies, highlighting the role of substituent polarity in pharmacological applications .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | pKa (Carboxylic Acid) | Solubility Trends |
|---|---|---|---|---|---|
| 2-(Dimethylphosphoryl)benzoic acid | C₉H₁₁O₃P | 198.16* | -PO(CH₃)₂ | ~2.5 (estimated) | Moderate in polar solvents |
| 4-(Dimethylphosphoryl)benzoic acid | C₉H₁₁O₃P | 198.16 | -PO(CH₃)₂ | ~3.0 (estimated) | Higher than 2-isomer |
| 2-(Diphenylphosphino)benzoic acid | C₁₉H₁₅O₂P | 306.30 | -PPh₂ | ~4.0 | Low in water, high in DMF |
| 2-Benzoylbenzoic acid | C₁₄H₁₀O₃ | 242.23 | -COPh | ~2.8 | Low in water |
*Estimated based on analogous compounds.
Biological Activity
2-(Dimethylphosphoryl)benzoic acid (DMBA) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and drug development. This article aims to provide a comprehensive overview of the biological activity associated with DMBA, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by a benzoic acid structure modified with a dimethylphosphoryl group. This modification enhances its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that DMBA exhibits various biological activities, particularly as a potential anti-cancer agent. The following mechanisms have been identified:
- Histone Deacetylase (HDAC) Inhibition : DMBA has been shown to inhibit HDAC activity, which is crucial for regulating gene expression involved in cell cycle progression and apoptosis. This inhibition leads to increased levels of acetylated histones, promoting the expression of pro-apoptotic genes .
- Induction of Apoptosis : Studies have demonstrated that DMBA induces apoptosis in cancer cells through the activation of caspase-3, a key enzyme in the apoptotic pathway. This effect was observed in colorectal cancer cell lines, where treatment with DMBA resulted in significant increases in apoptotic cell populations .
- Reactive Oxygen Species (ROS) Generation : DMBA treatment has been associated with elevated ROS levels, which contribute to cellular stress and apoptosis. The compound's ability to induce ROS generation is critical for its anti-cancer effects .
Case Studies and Research Findings
Several studies have explored the biological activity of DMBA:
-
Inhibition of Cancer Cell Growth : A study reported that DMBA effectively inhibited the growth of HCT-116 colorectal cancer cells. The compound induced cell cycle arrest at the G2/M phase and significantly increased sub-G0-G1 populations, indicating enhanced apoptosis .
Concentration (µM) Sub-G0-G1 (%) G2/M (%) Control 1.18 15.95 750 2.94 21.62 1500 16.6 49.81 - Selectivity and Cytotoxicity : In comparison with normal colon epithelial cells, DMBA exhibited selective cytotoxicity towards cancerous cells at higher concentrations (3000 µM), suggesting potential therapeutic applications in targeted cancer treatments .
- Molecular Docking Studies : Molecular docking studies have indicated that DMBA binds effectively to the TSA binding site of HDAC, showing stronger affinity than other benzoic acid derivatives tested, which supports its role as an HDAC inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
